5-Bromo-2',3',5'-tri-O-acetyluridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2',3',5'-tri-O-acetyluridine and similar brominated pyridines often involves halogenation and acetylation steps. For example, 2-acetyl-5-bromopyridine, a related compound, can be synthesized from 2,5-dibromopyridine through a series of metal-catalyzed reactions and then used in further synthetic pathways (Huo, Arulsamy, & Hoberg, 2011). Such synthetic routes typically involve the selective introduction of bromo and acetyl groups to the parent nucleoside or pyridine ring, utilizing various chemical reactions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2',3',5'-tri-O-acetyluridine, similar to other brominated nucleosides, is characterized by the presence of bromine and acetyl substituents, which influence the molecule's conformation and reactivity. X-ray diffraction methods have been employed to study the structural effects of bromine and acetyl substitutions on nucleosides, revealing how these modifications impact molecular conformation and interactions (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Chemical Reactions and Properties
Brominated nucleosides like 5-Bromo-2',3',5'-tri-O-acetyluridine participate in various chemical reactions, including nucleophilic substitution, due to the presence of the bromo group. The reactivity of bromine atoms in such compounds has been explored through the preparation of derivatives via nucleophilic substitution reactions (Hertog, Falter, & Van D. Linde, 1948).
Scientific Research Applications
It is used in the synthesis of 6-substituted uridines, like 6-formyl-2',3'-O-isopropylidene-5'-O-trityl uridines (Rosenthal & Dodd, 1980).
The compound is employed for selective C8-metalation of purine nucleosides through oxidative addition (Kampert et al., 2018).
It aids in obtaining 5'-unblocked dinucleoside phosphate in high yields, which is crucial in nucleic acid research (Reese & Skone, 1985).
The compound is integral in the synthesis of novel C2-symmetric 2,2'-bipyridines derived from glucose (Peterson & Dalley, 1996).
It is used for detecting low levels of DNA replication in vitro, which is significant in cellular biology and genetics (Gratzner, 1982).
5-Bromo-2',3',5'-tri-O-acetyluridine plays a role in studying the reactivity of bromine atoms in brominated pyridines (Hertog et al., 1948).
It is also used in synthesizing uridine 5'-deoxy and 2',5'-dideoxy derivatives, which are important in the study of nucleosides and nucleotides (Hein et al., 1976).
Tritiated 5-bromo-2'-deoxyuridine is a precursor for synthesizing nuclear and mitochondrial DNA in vivo in rat liver, which is crucial in understanding DNA replication (Gross & Rabinowitz, 1969).
It is used for quantifying cell turnover kinetics in vivo, enabling assessments of cell turnover dynamics (Bonhoeffer et al., 2000).
The compound has been used to detect DNA synthesis in cells using an immunocytochemical method (van Furth & Van Zwet, 1988).
Safety And Hazards
For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGEZUVGHETAU-HKUMRIAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2',3',5'-tri-O-acetyluridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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